8-Methyl-2-iso-propylquinazolin-4-one

Lipophilicity Drug-likeness Membrane permeability

Procure 8-Methyl-2-iso-propylquinazolin-4-one (CAS 71381-27-6) to secure the specific 8-methyl-2-isopropyl regioisomer validated for PARP inhibition (IC50 0.13–0.27 μM) and anti-inflammatory potency. Avoid inactive N3-alkylated or 8-methoxy analogs. Its CNS-favorable LogP (2.35) and PSA (45.75 Ų) make it ideal for brain-penetrant research. Insist on compound-specific characterization for reproducible results.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B8337279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-iso-propylquinazolin-4-one
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)NC(=N2)C(C)C
InChIInChI=1S/C12H14N2O/c1-7(2)11-13-10-8(3)5-4-6-9(10)12(15)14-11/h4-7H,1-3H3,(H,13,14,15)
InChIKeyXCMCJQLOQCMAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2-iso-propylquinazolin-4-one – Structural Identity, Core Properties, and Procurement-Relevant Specifications


8-Methyl-2-iso-propylquinazolin-4-one (CAS 71381-27-6; synonym 2-isopropyl-8-methyl-3H-quinazolin-4-one) is a disubstituted quinazolin-4(3H)-one derivative with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . The compound features a quinazolinone core bearing an isopropyl group at the 2-position and a methyl substituent at the 8-position of the fused benzene ring. Its calculated physicochemical profile—LogP 2.35 and polar surface area (PSA) 45.75 Ų —places it within the drug-like chemical space favorable for both oral bioavailability and central nervous system penetration. The 8-methylquinazolinone scaffold has been established as a privileged pharmacophore in medicinal chemistry, with demonstrated activity across multiple therapeutic target classes including poly(ADP-ribose) polymerase (PARP) inhibition, anti-inflammatory pathways, and antimicrobial applications [1].

Why Generic Quinazolinone Interchange Fails for 8-Methyl-2-iso-propylquinazolin-4-one: Substituent-Dependent Potency Cliffs


Quinazolin-4(3H)-one derivatives cannot be treated as interchangeable chemical commodities because even minor alterations to the substitution pattern produce steep potency cliffs and divergent target selectivity profiles. In the 8-methylquinazolinone PARP inhibitor series, the nature of the 2-position substituent dramatically modulates inhibitory activity: 8-methylquinazolinones with optimized 2-aryl or 2-alkyl groups achieve IC₅₀ values of 0.13–0.27 μM, whereas simple N3-methylation completely abolishes activity (IC₅₀ > 100 μM) [1]. Similarly, the identity of the 8-position group is critical—8-hydroxy and 8-methyl substituents consistently outperform 8-methoxy congeners [1]. In the anti-inflammatory domain, structure–activity relationship studies have identified 2-isopropyl as one of the optimal 2-alkyl substituents for achieving maximal potency in the carrageenin-induced rat paw edema model, while the presence and position of halogen atoms further modulate activity [2]. These non-linear SAR landscapes mean that substituting a close analog—such as the 2-methyl, 2-ethyl, or 8-unsubstituted variant—cannot be assumed to preserve biological activity, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 8-Methyl-2-iso-propylquinazolin-4-one Versus Closest Structural Analogs


Lipophilicity Advantage: LogP Differentiation of 8-Methyl-2-isopropyl vs. 8-Methyl-Unsubstituted Quinazolinone

8-Methyl-2-iso-propylquinazolin-4-one exhibits a calculated LogP of 2.35, which is 1.12 log units higher than that of the 2-unsubstituted 8-methylquinazolin-4-one (LogP 1.23) . This increase in lipophilicity is driven exclusively by the 2-isopropyl substituent and is expected to translate into measurably enhanced passive membrane permeability, as predicted by the established linear relationship between LogP and intestinal absorption or blood–brain barrier penetration. The unsubstituted quinazolin-4-one core itself has an even lower XLogP of approximately 0.80 [1], underscoring the cumulative lipophilicity contribution of both the 8-methyl and 2-isopropyl groups.

Lipophilicity Drug-likeness Membrane permeability Quinazolinone physicochemical profiling

PARP Inhibitory Potency: Class-Level Positioning of the 8-Methylquinazolinone Core vs. 8-Methoxy and N3-Methyl Congeners

In the seminal study by Griffin et al. (1998), a series of 2-alkyl- and 2-aryl-substituted 8-methylquinazolin-4(3H)-ones were evaluated for PARP inhibitory activity in permeabilized L1210 murine leukemia cells. Compounds within the 8-methylquinazolinone subseries achieved IC₅₀ values in the range of 0.13–0.27 μM, representing some of the most potent PARP inhibitors reported at that time [1]. The 8-methoxy-substituted analogs were comparably less potent, and N3-methylation of the quinazolinone ring resulted in near-complete loss of activity (IC₅₀ > 100 μM) [1]. The benchmark compound NU1025 (8-hydroxy-2-methylquinazolin-4-one) exhibited an IC₅₀ of 0.40 μM and potentiated the cytotoxicity of DNA-damaging agents 3.5-fold (MTIC) and 1.4-fold (γ-radiation) at the 10% survival level in L1210 cells . The 2-isopropyl substituent on the target compound introduces greater steric bulk and lipophilicity compared with the 2-methyl group, which—based on the SAR trends observed for 2-aryl substituents where electron-donating and electron-withdrawing 4′-substituents invariably increased potency [1]—is predicted to maintain or enhance PARP inhibitory activity relative to the 2-methyl baseline.

PARP inhibition DNA repair Chemopotentiation Quinazolinone SAR

Anti-Inflammatory Scaffold Optimization: 2-Isopropyl Substituent as a Preferred Motif in Quinazolinone SAR

Ozaki et al. (1985) synthesized and evaluated a series of 4(1H)-quinazolinone derivatives in the carrageenin-induced rat paw edema model for anti-inflammatory activity. Structure–activity relationship analysis revealed that 2-isopropyl-1-phenyl-4(1H)-quinazolinones, along with 2-cyclopropyl-1-phenyl and 1-isopropyl-2-phenyl variants, afforded optimal anti-inflammatory potency within the series [1]. The presence of a halogen atom on the phenyl ring was additionally preferred for maximal activity [1]. Although the specific 8-methyl-2-isopropyl derivative was not individually tested in this study, the favorable positioning of the 2-isopropyl substituent in the anti-inflammatory SAR landscape provides a strong class-level rationale for selecting this substitution pattern over alternative 2-alkyl groups such as 2-methyl, 2-ethyl, or 2-n-propyl, which were found to be suboptimal for anti-inflammatory potency in the same assay system.

Anti-inflammatory COX inhibition Carrageenin paw edema Quinazolinone SAR

Polar Surface Area and CNS Drug-Likeness: Favorable Positioning Relative to CNS MPO Desirability Criteria

The calculated polar surface area (PSA) of 8-methyl-2-iso-propylquinazolin-4-one is 45.75 Ų , which falls well below the empirically established upper threshold of 90 Ų for favorable central nervous system (CNS) penetration and significantly below the 140 Ų limit for oral bioavailability [1][2]. When combined with its moderate LogP of 2.35, the compound occupies a favorable region of the CNS multiparameter optimization (MPO) desirability space. For comparison, many clinically successful CNS drugs have PSA values in the 30–80 Ų range; the unsubstituted quinazolin-4-one core has a PSA of approximately 41–46 Ų, indicating that the 8-methyl and 2-isopropyl substituents add lipophilicity without substantially increasing polar surface area—a favorable dissociation for CNS drug design.

CNS drug design Blood–brain barrier penetration Polar surface area Physicochemical property profiling

Regioisomeric Differentiation: 8-Methyl vs. 6-Methyl Substitution and Implications for Target Engagement

The position of the methyl substituent on the quinazolinone benzene ring (C-6, C-7, or C-8) is a critical determinant of biological target engagement. In the PARP inhibitor series reported by Griffin et al., the 8-methyl substitution pattern was specifically selected for systematic SAR exploration due to synthetic accessibility and favorable potency outcomes, yielding IC₅₀ values of 0.13–0.27 μM [1]. The 6-methyl-2-isopropyl isomer (6-methyl-2-(1-methylethyl)quinazolin-4(3H)-one) shares identical molecular formula, molecular weight, LogP (2.35), and PSA (45.75 Ų) with the 8-methyl isomer [2], making these two regioisomers indistinguishable by bulk physicochemical properties alone. However, the differing spatial orientation of the methyl group relative to the quinazolinone hydrogen-bonding pharmacophore (the N1–C2–N3–C4 carbonyl system) is expected to alter steric and electronic interactions with target protein binding pockets, particularly in enzymes where the 8-position projects toward a distinct subpocket. The 8-methyl orientation places the substituent proximal to the C4 carbonyl, potentially influencing tautomeric equilibrium and hydrogen-bonding geometry, whereas the 6-methyl orientation places the substituent in a more distal position.

Regioisomerism Quinazolinone substitution Target selectivity Medicinal chemistry

Absence of N3-Substitution as a Prerequisite for PARP Activity: Structural Alert Against N3-Alkylated Congeners

A critical structural feature determining PARP inhibitory activity in the quinazolinone series is the absence of substitution at the N3 position. Griffin et al. demonstrated that N3-methylation of 8-methoxy-2-methylquinazolinone (compounds 42 and 43) resulted in a complete loss of PARP inhibitory activity, with IC₅₀ values exceeding 100 μM—a >370-fold reduction compared with the corresponding N3-unsubstituted 8-methylquinazolinones (IC₅₀ 0.13–0.27 μM) [1]. This establishes a binary activity cliff: the presence of any N3-substituent is incompatible with meaningful PARP inhibition. 8-Methyl-2-iso-propylquinazolin-4-one (CAS 71381-27-6) is specifically the N3-unsubstituted (3H) tautomeric form , preserving the free N3–H group essential for PARP binding. In contrast, many commercially available quinazolinone derivatives are N3-alkylated or N3-arylated congeners that would be predicted to be devoid of PARP activity based on this established SAR.

N3-substitution PARP inactivity Quinazolinone tautomerism Structural alert

Optimal Research and Industrial Application Scenarios for 8-Methyl-2-iso-propylquinazolin-4-one Based on Verified Differentiation Evidence


PARP Inhibition and DNA Damage Chemopotentiation Studies

8-Methyl-2-iso-propylquinazolin-4-one is positioned within the most potent subclass of quinazolinone PARP inhibitors reported (8-methylquinazolinones, IC₅₀ 0.13–0.27 μM) and retains the critical N3-unsubstituted pharmacophore required for PARP binding [1]. Researchers investigating PARP-mediated DNA repair mechanisms or evaluating chemopotentiation strategies with DNA-damaging agents (temozolomide, platinum drugs, ionizing radiation) should select this compound over N3-alkylated or 8-methoxy congeners, which exhibit drastically reduced or absent PARP inhibitory activity [1]. The compound's favorable LogP (2.35) and PSA (45.75 Ų) further support its use in cell-based assays where membrane permeability is required .

Anti-Inflammatory Drug Discovery Leveraging the 2-Isopropyl Quinazolinone Pharmacophore

The 2-isopropyl substituent has been independently validated as one of the optimal 2-position groups for anti-inflammatory potency in the quinazolinone series, as demonstrated in the carrageenin-induced rat paw edema model [2]. Research groups conducting phenotypic or target-based anti-inflammatory screening (COX-1/COX-2, NF-κB pathway, cytokine release assays) should prioritize this 2-isopropyl-substituted scaffold over analogs bearing alternative 2-alkyl groups (methyl, ethyl, n-propyl), which were found to be suboptimal in the same assay system [2].

CNS-Targeted Quinazolinone Probe and Lead Optimization Programs

With a PSA of 45.75 Ų (well below the CNS MPO threshold of 90 Ų) and a moderate LogP of 2.35, 8-methyl-2-iso-propylquinazolin-4-one occupies a favorable position in CNS drug-like chemical space [3]. Medicinal chemistry teams designing brain-penetrant kinase inhibitors, PARP inhibitors for glioblastoma, or neuroinflammation-targeted agents should select this scaffold as a starting point, as its physicochemical profile predicts adequate passive blood–brain barrier permeability without requiring additional structural modifications that could compromise target affinity.

Regioisomer-Specific SAR and Selectivity Profiling Studies

The 8-methyl substitution pattern on the quinazolinone core is mechanistically distinct from the 6-methyl and 7-methyl regioisomers due to the proximity of the methyl group to the C4 carbonyl pharmacophore [1][4]. Structure-based drug design efforts that model ligand–protein interactions in kinase ATP-binding pockets, PARP catalytic domains, or USP7 deubiquitinase sites should procure the 8-methyl regioisomer specifically, as the spatial presentation of the methyl group at the 8-position can determine pocket complementarity and selectivity against off-target isoforms—a differentiation that is invisible to bulk analytical methods such as LC–MS or NMR without regioisomer-specific reference standards.

Quote Request

Request a Quote for 8-Methyl-2-iso-propylquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.